molecular formula C10H12O5 B126003 Vanillactic acid CAS No. 2475-56-1

Vanillactic acid

Cat. No.: B126003
CAS No.: 2475-56-1
M. Wt: 212.2 g/mol
InChI Key: SVYIZYRTOYHQRE-UHFFFAOYSA-N
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Description

Vanillactic acid, also known as 3-(4-hydroxy-3-methoxyphenyl)lactic acid, is an organic compound that belongs to the class of hydroxy acids. It is characterized by the presence of a hydroxyl group and a methoxy group attached to a benzene ring, along with a lactic acid moiety. This compound is known for its pleasant vanilla-like aroma and is often found in various natural sources, including vanilla beans and certain fermented products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vanillactic acid can be synthesized through several methods, including chemical synthesis and biotransformation. One common synthetic route involves the condensation of vanillin with lactic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through biotechnological processes. Microbial fermentation using genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, can convert vanillin or ferulic acid into this compound. These processes are optimized for high yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Vanillactic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to vanillic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can yield vanillyl alcohol, typically using reducing agents like sodium borohydride.

    Substitution: The hydroxyl group in this compound can undergo substitution reactions with halogenating agents to form halogenated derivatives.

Major Products Formed:

    Oxidation: Vanillic acid

    Reduction: Vanillyl alcohol

    Substitution: Halogenated this compound derivatives

Scientific Research Applications

Vanillactic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

  • Used as a precursor in the synthesis of various aromatic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its antimicrobial and antioxidant properties.
  • Studied for its role in metabolic pathways and its effects on cellular processes.

Medicine:

  • Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
  • Used in drug formulation and delivery systems.

Industry:

  • Utilized as a flavoring agent in the food and beverage industry.
  • Applied in the production of fragrances and cosmetics.

Mechanism of Action

The mechanism of action of vanillactic acid involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress and inflammation. This compound can scavenge free radicals and inhibit the production of pro-inflammatory cytokines, thereby reducing oxidative damage and inflammation. Additionally, it may interact with specific enzymes and receptors involved in metabolic processes, contributing to its biological activities.

Comparison with Similar Compounds

    Vanillic Acid: Lacks the lactic acid moiety and has different chemical properties and applications.

    Lactic Acid: Does not contain the aromatic benzene ring and is primarily used in different industrial applications.

    Vanillyl Alcohol: A reduction product of vanillactic acid, used in flavoring and fragrance industries.

This compound’s unique structure imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8,11-12H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYIZYRTOYHQRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862962
Record name 2-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Vanillactic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000913
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2475-56-1
Record name Vanillactic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2475-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vanillactic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vanillactic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000913
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is vanillactic acid linked to neuroblastoma diagnosis?

A1: this compound, along with other catecholamine metabolites like homovanillic acid (HVA), serves as a valuable biomarker for neuroblastoma. Elevated urinary levels of these metabolites, particularly a high ratio of vanilmandelic acid (VMA) to HVA, are associated with a poorer prognosis. [] This suggests that tumors deficient in dopamine β-hydroxylase, leading to this compound accumulation, may be more aggressive. []

Q2: Can this compound levels be used to monitor neuroblastoma treatment response?

A2: Recent research suggests that urinary this compound, along with 3-methoxytyrosine and 3-methoxytyramine sulfate, may serve as a potential biomarker for monitoring treatment response in neuroblastoma patients. Elevated levels of these metabolites were significantly associated with recurrence or death in a study involving 32 patients. []

Q3: What is the significance of the this compound/vanillylmandelic acid ratio in diagnosing aromatic L-amino acid decarboxylase (AADC) deficiency?

A3: A semi-quantitative detection of an elevated this compound/vanillylmandelic acid ratio in urine has been identified as a reliable diagnostic marker for AADC deficiency. [] This inborn error of metabolism disrupts dopamine and serotonin biosynthesis, leading to characteristic alterations in these metabolites.

Q4: Is this compound a useful biomarker in conditions other than neuroblastoma?

A4: Research indicates that this compound may be a useful biomarker in other conditions. For example, elevated urinary this compound is a characteristic finding in pyridoxamine-5’-phosphate oxidase (PNPO) deficiency, a rare genetic disorder. [, ] Additionally, this compound is being investigated as a potential urinary biomarker for bladder cancer diagnosis. []

Q5: How is this compound formed in the body?

A5: this compound is a metabolic byproduct of dopamine and norepinephrine breakdown. It is formed through the reduction of vanillylmandelic acid by the enzyme carbonyl reductase. []

Q6: What is the molecular formula, weight, and spectroscopic data for this compound?

A6: this compound (4-Hydroxy-3-methoxyphenyllactic acid) has the molecular formula C10H12O5 and a molecular weight of 212.20 g/mol. Specific spectroscopic data, including NMR and IR spectra, can be found in chemical databases and research publications.

Q7: What are the normal excretion values of this compound in urine?

A7: Normal urinary excretion values for this compound vary with age. Specific age-related reference values have been established and can be found in research articles focusing on catecholamine metabolite analysis. []

Q8: Can elevated this compound levels have clinical consequences?

A8: While this compound itself may not have direct clinical effects, its elevated levels can be indicative of underlying disorders, such as neuroblastoma, AADC deficiency, or PNPO deficiency. [, , ] These conditions require specific management and treatment strategies.

Q9: What are the implications of detecting elevated this compound in a patient's urine?

A9: Detecting high this compound in urine necessitates further investigation. Depending on the clinical context, additional tests might include measuring other catecholamine metabolites, enzyme activity assays, and genetic testing to confirm or rule out suspected diagnoses. [, ]

Q10: What therapeutic approaches are available for conditions associated with elevated this compound?

A10: Treatment strategies vary depending on the underlying cause. For instance, neuroblastoma management involves multimodal approaches, including surgery, chemotherapy, and radiation. AADC deficiency, on the other hand, may benefit from pyridoxine supplementation, dopamine agonists, and monoamine oxidase B inhibitors. [] PNPO deficiency is treated with pyridoxal 5'-phosphate supplementation. []

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